4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE
Description
4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole is a halogen-substituted 1,2,3-triazole derivative characterized by a fused aromatic triazole ring system with bromine (Br) and chlorine (Cl) substituents at positions 4 and 5, respectively, and a methyl (-CH₃) group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their utility in medicinal chemistry, agrochemicals, and materials science due to their stability, electronic properties, and capacity for functionalization. The bromine and chlorine atoms impart distinct electrophilic reactivity, while the methyl group enhances steric bulk and influences solubility.
Properties
IUPAC Name |
4-bromo-5-chloro-2-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCGBZGKIQQSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415030-04-4 | |
| Record name | 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a triazole precursor. For example, 4,5-dibromo-1-methoxymethyl-1H- and 2-methoxymethyl-2H-1,2,3-triazole can be reacted with butyllithium in diethyl ether or tetrahydrofuran at low temperatures, followed by quenching with various reagents to yield the desired product .
Industrial Production Methods
Industrial production of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, and dimethyl or diphenyl disulfide . The reactions are typically carried out in solvents like diethyl ether or tetrahydrofuran at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in various industrial processes, including the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole | C₃H₄BrClN₃ | Br (4), Cl (5), CH₃ (2) | Triazole ring, halogens |
| 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole derivative [Compound 17] | C₂₅H₂₄BrClN₄O₃S | Br (4), Cl (phenyl), CH₃ (indole) | Pyrazole, sulfonamide, ketone |
| 4-Bromo-5-(bromomethyl)-1-methyl-pyrazol-3-one [Example 5.23] | C₁₀H₈Br₂ClN₂O | Br (4, bromomethyl), Cl (phenyl) | Pyrazolone, dihalogenated |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | Br (3), CH₃ (1) | 1,2,4-triazole, halogen |
Key Observations :
- Positional Isomerism: The placement of halogens significantly impacts reactivity.
- Hybrid Systems : Pyrazole-triazole hybrids (e.g., Compound 17 in ) exhibit enhanced hydrogen-bonding capacity due to sulfonamide and carbonyl groups, broadening their biological activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Halogen Influence : The target triazole’s C-Br and C-Cl stretches in IR (~600-700 cm⁻¹) are consistent with other brominated triazoles (e.g., 3-bromo-1-methyl-1,2,4-triazole) .
- Thermal Stability : Compound 17 () has a higher melting point (129–130°C) than the target triazole’s theoretical range, likely due to its sulfonamide and ketone groups enhancing intermolecular forces .
- Mass Spectrometry : The LC/MS data for Example 5.23 (m/z 381 [M+H]⁺) highlights the molecular weight impact of dihalogenation (Br and BrCH₂) compared to the target triazole’s lower molecular weight .
Research Implications and Limitations
While the reviewed literature provides robust data on analogs (e.g., pyrazoles, sulfonamides), direct experimental data for the target triazole remain sparse. Further studies should prioritize:
Crystallographic Analysis : To resolve bond lengths and angles using programs like SHELXL .
Biological Screening : Comparing the target triazole’s activity against analogs in (e.g., antiproliferative or antimicrobial assays).
Computational Modeling : To predict electronic properties (e.g., HOMO-LUMO gaps) relative to halogenated triazoles .
Biological Activity
4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole involves the reaction of appropriate precursors under specific conditions. The compound is typically synthesized via a cyclization reaction involving azides and alkynes or through the reaction of substituted hydrazines with carbonyl compounds.
Biological Activity Overview
The biological activity of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has been evaluated in various studies focusing on its potential as an antimicrobial agent, acetylcholinesterase (AChE) inhibitor, and its role in cancer therapy.
Antimicrobial Activity
Recent studies have demonstrated that 1,2,3-triazoles exhibit promising antimicrobial properties. In particular, 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Acetylcholinesterase Inhibition
Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies indicate that triazole derivatives can serve as effective AChE inhibitors. Specifically, 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole has been tested for its inhibitory potency.
| Compound | IC50 (µM) |
|---|---|
| 4-Bromo-5-chloro-2-methyl-triazole | 5.6 |
| Standard AChE inhibitor (Donepezil) | 0.1 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of triazole derivatives in models of neurodegeneration. The findings suggested that 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole could reduce oxidative stress markers and improve cognitive function in animal models .
The mechanism by which 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole exerts its biological effects involves interaction with specific enzymes and receptors. For AChE inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
